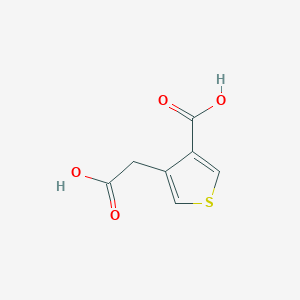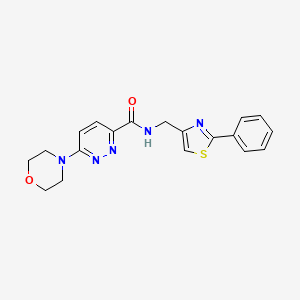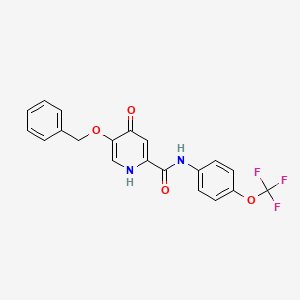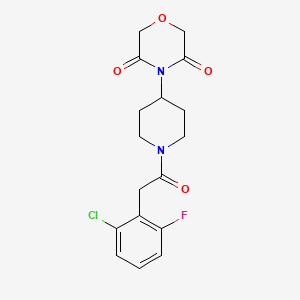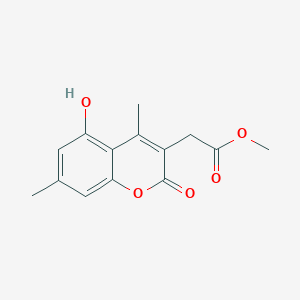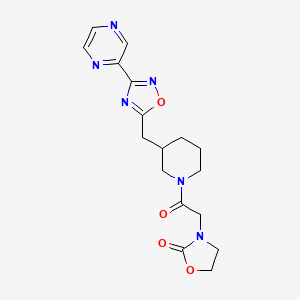
3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one is an oxazolidinone derivative known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound stands out due to its unique molecular structure, which imparts distinct physicochemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one involves multi-step organic reactions. Generally, the synthesis begins with the preparation of intermediate compounds, such as pyrazine derivatives and oxadiazole derivatives. These intermediates undergo condensation reactions with other reactants, followed by cyclization and functional group modifications under controlled conditions like temperature, pH, and solvent usage.
Industrial Production Methods:
Industrial production often requires optimization of the synthetic route to ensure high yield and purity. Techniques like batch processing and continuous flow chemistry might be employed. Process parameters such as solvent selection, reaction time, temperature, and catalyst usage are meticulously controlled to achieve scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization.
Common Reagents and Conditions:
Oxidation: : Often involves oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Typically employs reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Utilizes nucleophiles or electrophiles to replace functional groups, often requiring catalysts or specific solvents to drive the reaction.
Major Products:
The major products from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups or altered molecular frameworks.
Wissenschaftliche Forschungsanwendungen
3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one has significant applications in scientific research:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Functions as a probe or ligand in studying biological pathways or molecular interactions.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Applied in the development of novel materials or chemical processes due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other oxazolidinone derivatives and similar compounds, 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one exhibits distinct properties due to its unique substituents and molecular framework. Similar compounds include:
2-Oxazolidinone derivatives with different substituents on the oxazolidinone ring.
Pyrazine derivatives with variations in the functional groups attached to the pyrazine ring.
Oxadiazole derivatives with alternative substituents on the oxadiazole ring.
Conclusion:
The compound this compound stands out for its unique structure and diverse applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in multiple scientific disciplines.
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c24-15(11-23-6-7-26-17(23)25)22-5-1-2-12(10-22)8-14-20-16(21-27-14)13-9-18-3-4-19-13/h3-4,9,12H,1-2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXAOTVPOVCKJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2619218.png)
![6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2619219.png)
![N-(1-cyanocyclohexyl)-2-{4-[(1,2-oxazol-3-yl)methyl]piperazin-1-yl}propanamide](/img/structure/B2619221.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide](/img/structure/B2619223.png)

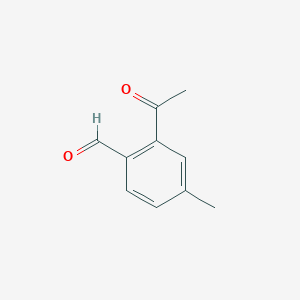
![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)
